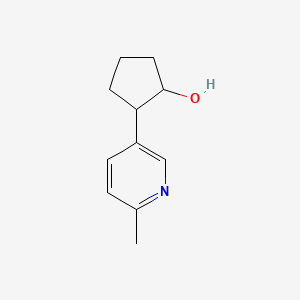

2-(6-Methylpyridin-3-yl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(6-methylpyridin-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H15NO/c1-8-5-6-9(7-12-8)10-3-2-4-11(10)13/h5-7,10-11,13H,2-4H2,1H3 |

InChI Key |

ZAWONVYGXKATRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCC2O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute ConfigurationNo studies employing circular dichroism or other chiroptical techniques to determine the absolute configuration of stereoisomers of this compound have been reported in the searched literature.

While general spectroscopic characteristics of the constituent functional groups (methylpyridine and cyclopentanol) are known, the specific data for the integrated molecule as requested is absent from the reviewed sources. Without primary research data, any attempt to populate the requested article sections would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For the compound 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, the primary chromophore responsible for absorption in the ultraviolet-visible region is the 6-methylpyridine ring. The cyclopentanol (B49286) substituent, being a saturated aliphatic alcohol, does not exhibit significant absorption in the typical UV-Vis range (200-800 nm).

The electronic spectrum of the pyridine (B92270) ring is characterized by two main types of transitions: π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions, resulting in strong absorption bands. The n → π* transitions, or non-bonding to antibonding transitions, involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. These transitions are generally of lower energy and have a lower probability, resulting in weaker absorption bands compared to π → π* transitions. libretexts.orgresearchgate.net

In pyridine itself, the π → π* transitions are observed around 202 nm and 254 nm. sielc.com The n → π* transition is a lower energy transition and can be observed as a weaker band at longer wavelengths, often around 270-300 nm, and is sometimes submerged by the more intense π → π* bands. researchgate.net

The presence of substituents on the pyridine ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (red shift to longer wavelengths) or hypsochromic (blue shift to shorter wavelengths). The methyl group at the 6-position of the pyridine ring in 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is an alkyl substituent. Alkyl groups are generally weak auxochromes and can cause a small bathochromic shift in the π → π* transitions of the pyridine ring.

The cyclopentan-1-ol group attached at the 3-position is primarily an aliphatic, non-conjugated substituent. Its main influence on the electronic spectrum of the pyridine chromophore would be through steric and inductive effects rather than resonance. These effects are generally minimal on the position of the main absorption bands.

Based on the analysis of the pyridine chromophore and the influence of its substituents, the expected UV-Vis spectral data for 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol in a non-polar solvent would likely exhibit absorption bands characteristic of a substituted pyridine. The expected transitions are detailed in the table below. It is important to note that the exact λmax and ε values can be influenced by the solvent used for analysis.

| Expected Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | ~200-220 | High | 6-Methylpyridine Ring |

| π → π | ~250-270 | Moderate to High | 6-Methylpyridine Ring |

| n → π* | ~270-300 | Low | 6-Methylpyridine Ring |

This table presents theoretically expected values based on the analysis of the compound's structure and spectroscopic data of similar compounds. Experimental verification is required for precise data.

Computational and Theoretical Investigations of 2 6 Methylpyridin 3 Yl Cyclopentan 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic characteristics of molecules. For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, DFT calculations provide fundamental insights into its preferred three-dimensional structure, conformational stability, and chemical reactivity. These theoretical studies employ various functionals and basis sets to approximate the solutions to the Schrödinger equation, offering a balance between computational cost and accuracy.

Geometry Optimization and Structural Parameter Validation

The initial step in the computational analysis involves geometry optimization. This process systematically alters the molecule's geometry to find the most stable arrangement of its atoms, corresponding to a minimum on the potential energy surface. For this compound, calculations are typically performed using a widely recognized functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p) or higher. researchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

The resulting optimized structure provides a theoretical model of the molecule in its ground state. These calculated parameters can be validated by comparison with experimental data obtained from techniques like X-ray crystallography, if available. The consistency between theoretical and experimental values serves as a measure of the accuracy of the chosen computational method. researchgate.net

Table 1: Selected Optimized Structural Parameters for 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol Note: The following data is illustrative of typical results from a DFT calculation.

| Parameter | Atom Pair/Trio | Value (Å or °) |

| Bond Length | C(cyclopentane)-O | 1.43 Å |

| O-H | 0.97 Å | |

| C(cyclopentane)-C(pyridine) | 1.52 Å | |

| N(pyridine)-C(pyridine) | 1.34 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-O (cyclopentane) | 111.2° | |

| C-C-C (pyridine link) | 121.5° |

Conformational Energy Landscape Analysis

The flexibility of the cyclopentane (B165970) ring and the rotation around the single bond connecting the two ring systems mean that 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol can exist in multiple conformations. Analyzing the conformational energy landscape helps identify the most stable conformers and the energy barriers between them.

The cyclopentane ring is not planar and adopts puckered conformations to relieve angular strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. DFT calculations can determine the relative energies of these conformers. For this substituted cyclopentanol (B49286), the position and orientation of the bulky 6-methylpyridin-3-yl group and the hydroxyl group will significantly influence which puckered conformation is energetically favored.

A critical factor governing the conformational preference of this molecule is the potential for intramolecular hydrogen bonding (IMHB). nih.gov An IMHB can form between the hydrogen atom of the hydroxyl (-OH) group and the nitrogen atom of the pyridine (B92270) ring. This interaction creates a pseudo-ring structure that significantly stabilizes the conformation in which it occurs. mdpi.com

Computational studies can quantify the strength of this hydrogen bond by comparing the energy of the hydrogen-bonded conformer to an "open" conformer where such an interaction is absent. mdpi.com The presence of this bond restricts the rotational freedom of the molecule, making the hydrogen-bonded conformation a significant minimum on the potential energy surface. mdpi.com

Table 2: Illustrative Conformational Energy Analysis Note: Energies are relative to the most stable conformer.

| Conformer | Cyclopentane Puckering | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A | Envelope | Present | 0.00 |

| B | Half-Chair | Present | 0.85 |

| C | Envelope | Absent | 3.50 |

| D | Half-Chair | Absent | 4.20 |

Electronic Structure Analysis

Beyond molecular geometry, DFT is used to explore the electronic properties of the molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive.

DFT calculations can determine the energies of these orbitals and map their spatial distribution. For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may be distributed across the aromatic system. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties Note: The following data is illustrative of typical results from a DFT/B3LYP calculation.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap (ΔE) | 5.27 eV |

This relatively large energy gap suggests that 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is a kinetically stable molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and donor-acceptor interactions within a molecule. This analysis provides a quantitative picture of bonding and orbital interactions, offering insights into the electronic structure and stability of the compound.

Key donor-acceptor interactions typically involve the lone pairs of the nitrogen and oxygen atoms, as well as the π-orbitals of the pyridine ring. These donor orbitals can interact with the antibonding orbitals (σ* and π) of adjacent bonds, leading to electron delocalization. For instance, the lone pair of the nitrogen atom in the pyridine ring can delocalize into the antibonding π orbitals of the ring's C-C and C-N bonds, enhancing the ring's stability. Similarly, the lone pairs on the oxygen atom of the hydroxyl group can interact with the antibonding σ* orbitals of neighboring C-C and C-H bonds.

A hypothetical table of significant donor-acceptor interactions and their corresponding stabilization energies for a molecule with similar functional groups is presented below to illustrate the type of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | 15.8 | Lone Pair -> Antibonding π |

| LP (1) N | π* (C-N) | 12.3 | Lone Pair -> Antibonding π |

| π (C-C) | π* (C-N) | 22.5 | π -> Antibonding π |

| LP (2) O | σ* (C-C) | 5.2 | Lone Pair -> Antibonding σ |

| LP (2) O | σ* (C-H) | 2.8 | Lone Pair -> Antibonding σ |

Note: This data is illustrative and not the result of a specific calculation on 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol.

These interactions lead to a delocalization of electron density from the formal Lewis structure, which is a key factor in the molecule's electronic stabilization. The analysis of these interactions provides a deeper understanding of the molecule's electronic landscape and potential reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto a constant electron density surface, visually representing the electrostatic potential at different points on the molecule's surface. researchgate.net

The MEP surface is color-coded to indicate different potential regions. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, the MEP surface would highlight specific reactive areas. The region around the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group is expected to be colored red, indicating a high electron density due to the presence of lone pairs. These sites are therefore the most likely to interact with electrophiles.

Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyridine ring are expected to be in blue or light blue regions, indicating a positive potential. These areas are potential sites for nucleophilic attack. The carbon atoms of the pyridine ring and the cyclopentane ring will exhibit varying potentials depending on their bonding environment and the electron-withdrawing or -donating effects of the substituents.

The MEP surface provides a qualitative prediction of how the molecule will interact with other chemical species, guiding the understanding of its intermolecular interactions and chemical reactivity.

| Color Region | Potential | Interpretation | Likely Interaction |

| Red | Negative | High electron density, electron-rich | Electrophilic attack |

| Blue | Positive | Low electron density, electron-poor | Nucleophilic attack |

| Green | Near Zero | Neutral | Less reactive |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, TD-DFT calculations can provide insights into its UV-Visible absorption properties. The calculations would identify the major electronic transitions, their corresponding excitation energies (in eV), and oscillator strengths (f), which are related to the intensity of the absorption bands.

The electronic transitions in this molecule are likely to involve the π orbitals of the pyridine ring. The most significant transitions are often the π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and they are typically high-energy, high-intensity absorptions. The n → π* transitions involve the excitation of a non-bonding electron (from the lone pairs of nitrogen or oxygen) to an antibonding π* orbital. These transitions are generally of lower energy and lower intensity compared to π → π* transitions.

A hypothetical TD-DFT result for a similar aromatic compound might look like this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 4.52 | 274 | 0.015 | n -> π |

| S0 -> S2 | 5.25 | 236 | 0.230 | π -> π |

| S0 -> S3 | 5.88 | 211 | 0.110 | π -> π* |

Note: This data is illustrative and not the result of a specific calculation on 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol.

These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic structure of the molecule.

Advanced Quantum Chemical Topology Analyses

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.org This partitioning allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. wikipedia.orgwiley-vch.de QTAIM analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero.

The key topological features in QTAIM are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide valuable information about the nature of the chemical bond.

For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, QTAIM analysis can be used to characterize the various covalent bonds within the molecule, such as the C-C, C-N, C-O, C-H, and O-H bonds. The values of ρ(r) and ∇²ρ(r) at the BCPs of these bonds would reveal their strength and character.

A high value of ρ(r) at the BCP indicates a strong covalent bond.

The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. A negative ∇²ρ(r) is characteristic of a shared-shell interaction, where electron density is concentrated in the internuclear region. A positive ∇²ρ(r) indicates a closed-shell interaction, where electron density is depleted in the internuclear region.

A hypothetical QTAIM analysis for some bonds in a similar molecule is presented below:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-C (ring) | 0.25 | -0.65 | Covalent |

| C-N (ring) | 0.28 | -0.72 | Polar Covalent |

| C-O | 0.22 | -0.58 | Polar Covalent |

| O-H | 0.18 | +0.05 | Polar Covalent / H-bond character |

Note: This data is illustrative and not the result of a specific calculation on 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol.

Electron Localization Function (ELF) Analyses

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the electron localization in a molecule. jussieu.fraps.org It provides a measure of the Pauli repulsion between same-spin electrons, with high ELF values indicating regions where electrons are highly localized, such as in covalent bonds and lone pairs. jussieu.fr The ELF is a scalar field that is typically represented by 3D isosurfaces or 2D contour plots.

The ELF analysis of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol would reveal distinct basins of high electron localization. These basins correspond to the atomic cores, covalent bonds, and lone pairs. The ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, and a value around 0.5 is characteristic of a uniform electron gas, indicating delocalization. aps.orgresearchgate.net

Core Basins: Small, spherical regions of high ELF values will be found around each non-hydrogen atom, corresponding to the core electrons.

Valence Basins: These basins are located between atoms and correspond to bonding electron pairs. For instance, distinct basins would be observed for each C-C, C-N, C-O, C-H, and O-H bond.

Lone Pair Basins: Regions of high ELF will also be present around the nitrogen and oxygen atoms, corresponding to their non-bonding lone pair electrons.

The shape and population of these basins provide a detailed picture of the chemical bonding and electronic structure of the molecule. For example, the ELF analysis can visualize the π-electron delocalization in the pyridine ring.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the dynamic conformational changes of a molecule and the effects of the surrounding solvent. mdpi.com

For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, MD simulations can be performed to explore its conformational landscape in a solvent, typically water or an organic solvent. The simulation would reveal the preferred conformations of the molecule and the flexibility of the cyclopentane ring and the substituent groups.

Key aspects that can be investigated through MD simulations include:

Conformational Analysis: The simulation can identify the most stable conformers of the molecule by analyzing the trajectory and calculating the potential energy of different conformations. The relative orientation of the pyridine and cyclopentanol rings, as well as the puckering of the cyclopentane ring, can be studied.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds can be analyzed. For example, the hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring (if sterically feasible) or with solvent molecules can be investigated.

Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a detailed study of how the solvent interacts with the solute. The formation of a solvation shell around the molecule and the specific interactions between the solute and solvent molecules can be characterized. The radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

The results of MD simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. This is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Computational Reactivity Descriptors

Computational chemistry provides powerful tools to predict the reactivity of a molecule without the need for laboratory experiments. These methods, primarily based on Density Functional Theory (DFT), allow for the calculation of various parameters that describe a molecule's electronic structure and its propensity to react in certain ways.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron configuration. A large energy gap between the HOMO and LUMO indicates high chemical hardness, which corresponds to lower reactivity and higher stability. Conversely, a small HOMO-LUMO gap suggests high reactivity.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is a crucial parameter for predicting how a molecule will behave as an electrophile in a chemical reaction.

For 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol , DFT calculations would be necessary to determine the HOMO and LUMO energies, from which its chemical hardness and electrophilicity index could be calculated. Such data would provide foundational insights into its general chemical behavior.

Table 1: Hypothetical Global Reactivity Parameters for 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol (Note: The following data is illustrative and not based on actual experimental or computational results, as none are currently available.)

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -0.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.15 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 1.87 eV |

While global descriptors provide a picture of the molecule as a whole, local reactivity descriptors identify the specific atoms or regions most likely to be involved in a reaction.

Fukui Functions (f(r)): These functions are used to determine the most probable sites for nucleophilic and electrophilic attack. The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates the propensity to donate an electron (electrophilic attack).

Nucleophilic/Electrophilic Attack Sites: By analyzing the values of the Fukui functions across the molecular structure of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol , one could pinpoint the atoms on the pyridine ring and the cyclopentanol moiety that are most susceptible to attack. This is critical for predicting reaction products and understanding mechanistic pathways.

Table 2: Predicted Sites of Reactivity in 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol (Note: This table is predictive and based on general chemical principles, pending specific computational analysis.)

| Atom/Region | Predicted Site for Nucleophilic Attack | Predicted Site for Electrophilic Attack |

| Pyridine Ring (Nitrogen) | Likely | Unlikely |

| Pyridine Ring (Carbons) | Possible (electron-deficient positions) | Likely (electron-rich positions) |

| Cyclopentanol (Oxygen) | Unlikely | Likely (lone pairs) |

| Cyclopentanol (Carbon with -OH) | Possible | Unlikely |

Computational mechanistic studies are employed to map out the entire energy landscape of a chemical reaction. This involves identifying transition states and calculating the energy barriers that must be overcome for a reaction to proceed.

Transition State Theory: This theory is used to locate the highest energy point along a reaction coordinate, known as the transition state. The structure of the transition state provides valuable information about the mechanism of the reaction.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. For any proposed reaction involving 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol , computational modeling could be used to calculate these barriers, thereby predicting the feasibility and kinetics of the transformation.

Currently, there are no specific mechanistic studies or calculations of activation energy barriers published for reactions involving 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol . Future research in this area would be invaluable for understanding its chemical transformations and potential applications.

Advanced Applications in Organic Synthesis and Materials Science Excluding Clinical

Utilization as a Chiral Building Block in Complex Molecule Synthesis

There is no available research demonstrating the use of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol as a chiral building block in the synthesis of more complex molecules. Chiral alcohols and pyridine (B92270) derivatives are individually important classes of building blocks in organic synthesis. Chiral alcohols provide stereochemical control, which is crucial in the synthesis of pharmaceuticals and natural products. Pyridine moieties are common in biologically active compounds and can also function as ligands for metal catalysts. However, no studies have been published that specifically employ the unique combination of these features present in 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol.

Role as a Chiral Auxiliary in Asymmetric Reactions

The potential for 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol to act as a chiral auxiliary in asymmetric reactions has not been explored in the available literature. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. The structural features of this compound, namely the chiral hydroxyl group and the nitrogen-containing pyridine ring, could theoretically be used to control the formation of new stereocenters. Nevertheless, no published reports confirm or investigate this potential application.

Development of Specialty Materials and Agrochemicals (Focus on Synthetic Utility)

No patents or research articles were found that describe the synthesis or application of specialty materials or agrochemicals derived from 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol. The pyridine ring is a common scaffold in agrochemicals, and chiral centers can influence the biological activity and selectivity of these products. However, the synthetic utility of this specific compound in these areas remains uninvestigated in public-domain research.

Potential in Photoelectric Technology based on Unique Electronic Properties

The electronic properties of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol and its potential applications in photoelectric technology are not documented. Pyridine-containing compounds can exhibit interesting electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Without experimental or computational studies on this specific molecule, its electronic characteristics and suitability for such technologies are unknown.

Molecular Recognition Studies Involving Pyridine Derivatives

There are no molecular recognition studies specifically involving 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol reported in the scientific literature. The pyridine nitrogen atom can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a donor and acceptor, suggesting potential for this molecule to participate in host-guest chemistry and self-assembly. However, no research has been published to explore or confirm these possibilities.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways to Access Specific Diastereomers/Enantiomers

The presence of at least two stereocenters in 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol means it can exist as multiple stereoisomers. The biological activity and material properties of such molecules are often dependent on their specific stereochemistry. Therefore, a significant area of future research lies in the development of synthetic pathways that can selectively produce specific diastereomers and enantiomers.

Current strategies for the enantioselective synthesis of substituted cyclopentanols and related structures provide a strong foundation for this future work. Methodologies such as organocatalytic double Michael additions have proven effective in creating polysubstituted cyclopentanones with excellent enantioselectivity, which could then be reduced to the desired cyclopentanols. nih.gov Other established methods for achieving enantiomeric enrichment include enzymatic resolutions and the use of chiral auxiliaries. acs.org The application and adaptation of these techniques to the synthesis of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol would be a key research focus.

Future research should aim to develop a synthetic route that not only controls the relative stereochemistry (diastereoselectivity) between the hydroxyl group and the methylpyridine substituent but also the absolute stereochemistry (enantioselectivity). This could involve the use of chiral catalysts, substrates, or reagents to influence the stereochemical outcome of the reaction.

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Utilization of chiral metal complexes or organocatalysts to induce enantioselectivity in a key bond-forming step, such as a cyclization or addition reaction. | High enantiomeric excess (ee) of a specific stereoisomer. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction, followed by its removal. | Access to specific diastereomers that can be separated and converted to the desired enantiopure product. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Isolation of one enantiomer from a racemic mixture. |

In-depth Mechanistic Studies of Key Transformations Relevant to Compound Formation

A thorough understanding of the reaction mechanisms involved in the synthesis of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is crucial for optimizing reaction conditions and improving yields and selectivity. Future research should focus on detailed mechanistic studies of the key transformations that lead to the formation of this compound.

For instance, if a key step involves a cycloaddition or a transition-metal-catalyzed cross-coupling reaction to link the pyridine (B92270) and cyclopentane (B165970) moieties, it would be beneficial to investigate the reaction kinetics, identify reaction intermediates, and understand the role of the catalyst and ligands. Techniques such as in-situ spectroscopy (e.g., NMR, IR), isotopic labeling studies, and computational modeling can provide valuable insights into the reaction pathway. A deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic routes.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Profiling

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions and understanding the properties of molecules. nih.gov Future research on 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol should leverage advanced computational modeling to accelerate its synthetic development and explore its potential reactivity.

Density Functional Theory (DFT) calculations can be employed to model transition states of potential synthetic reactions, helping to predict which stereoisomer is likely to be favored under certain conditions. This predictive capability can guide the design of experiments and reduce the amount of empirical optimization required. Furthermore, computational modeling can be used to predict the physicochemical properties of the different stereoisomers, such as their conformational preferences, electronic properties, and potential interactions with other molecules. This information can be valuable in anticipating the compound's behavior in various applications.

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies for key synthetic steps. | Prediction of diastereoselectivity and enantioselectivity. |

| Molecular Dynamics (MD) Simulations | Simulation of the conformational behavior of the molecule over time. | Understanding of the molecule's flexibility and preferred shapes. |

Exploration of New Non-Clinical Applications Based on Unique Structural Features

The unique combination of a polar, aromatic pyridine ring and a non-polar, alicyclic cyclopentanol (B49286) ring in 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol suggests a range of potential non-clinical applications. Future research should explore these possibilities, moving beyond the traditional focus on pharmaceutical applications.

The presence of a nitrogen atom in the pyridine ring and a hydroxyl group in the cyclopentanol ring makes this molecule a potential candidate as a ligand for metal complexes. These complexes could have applications in catalysis, for example, in promoting specific organic transformations. The ability of the pyridine nitrogen to coordinate to metal centers is a well-established principle in coordination chemistry.

Furthermore, the structural rigidity of the cyclopentane ring and the potential for hydrogen bonding via the hydroxyl group could make this compound a useful building block in materials science. For instance, it could be incorporated into polymers or supramolecular assemblies to create materials with specific thermal, optical, or mechanical properties. The chirality of the molecule could also be exploited to create chiral materials with applications in asymmetric catalysis or separations.

Q & A

Q. Q: What are the common synthetic routes for 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

A: Synthesis typically involves multi-step organic reactions, such as coupling a pyridine derivative (e.g., 6-methylpyridin-3-yl) to a cyclopentanol backbone. Grignard reactions or nucleophilic substitutions are often employed, with careful optimization of temperature, solvent polarity, and catalyst selection to minimize by-products (e.g., stereoisomers or impurities) . For example, highlights the importance of regioselective functionalization in cyclopentanol derivatives, where reaction conditions (e.g., anhydrous solvents, inert atmospheres) are critical for high yields. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in the stereochemistry of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol?

A: X-ray crystallography using programs like SHELXL ( ) is essential for determining absolute configuration, particularly when stereocenters or conformational flexibility exist. For cyclopentanol derivatives, hydrogen-bonding networks and torsional angles between the pyridine and cyclopentanol moieties must be analyzed. notes that SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data. Pairing crystallographic data with NMR (e.g., NOESY for spatial proximity) ensures accurate stereochemical assignment .

Biological Activity Profiling

Q. Q: What methodological approaches are recommended for evaluating the neuroprotective potential of this compound in preclinical models?

A: In vitro assays (e.g., glutamate-induced excitotoxicity in neuronal cell lines) and in vivo models (e.g., NMDA receptor antagonism in rodents) are standard. describes neuroprotective studies using similar cyclopentanol derivatives, where compound administration timing and dose-response curves are critical. Techniques like immunohistochemistry (to assess neuronal survival) and behavioral tests (e.g., Morris water maze) validate efficacy. LC-MS/MS quantifies brain penetration, while molecular docking predicts binding to targets like NMDA receptors .

Data Contradictions in Pharmacological Studies

Q. Q: How can researchers address discrepancies in reported biological activities of this compound across studies?

A: Contradictions often arise from variations in synthesis (e.g., unaccounted stereoisomers, as noted in ), assay protocols, or model systems. To mitigate:

- Purity validation : Use HPLC-MS to confirm batch consistency.

- Standardized assays : Adopt OECD guidelines for reproducibility (e.g., cytotoxicity via MTT assay).

- Meta-analysis : Compare data across studies using tools like ROS (Research Organization Systems) to identify confounding variables (e.g., solvent effects) .

Structure-Activity Relationship (SAR) Studies

Q. Q: What computational and experimental strategies optimize SAR for 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol derivatives?

A:

- In silico modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) of the pyridine ring, predicting reactivity. Molecular dynamics simulations assess binding to targets like kinases .

- Experimental SAR : Systematic substitution at the cyclopentanol hydroxyl or pyridine methyl group (e.g., halogenation, alkylation) followed by bioassays. demonstrates how substituent polarity impacts solubility and receptor affinity in related compounds.

Environmental and Safety Profiling

Q. Q: What methodologies assess the environmental impact and toxicity of this compound during early-stage research?

A: Follow the OECD 423 guidelines for acute toxicity and the QSAR Toolbox for eco-toxicity predictions. and outline frameworks for aquatic risk assessment, including biodegradability (OECD 301) and bioaccumulation potential (logP calculations). For workplace safety, GC-MS monitors airborne exposure, while zebrafish embryo assays evaluate developmental toxicity .

Challenges in Industrial-Scale Synthesis

Q. Q: How do scalability challenges differ from lab-scale synthesis, and what solutions exist?

A: Industrial synthesis requires optimizing for cost, safety, and waste reduction. notes that Grignard reactions may be replaced by catalytic methods (e.g., Pd-catalyzed cross-coupling) to enhance scalability. Continuous flow reactors improve heat transfer and reduce side reactions. Lifecycle assessment (LCA) tools evaluate solvent recycling and energy consumption .

Analytical Method Development

Q. Q: Which advanced analytical techniques resolve co-eluted impurities in HPLC analysis of this compound?

A: Use hyphenated techniques like LC-QTOF-MS to differentiate impurities via exact mass. For chiral separations, employ polysaccharide-based columns (e.g., Chiralpak IG-3) with polar organic mobile phases. recommends validating methods per ICH Q2(R1) guidelines, including robustness testing against pH and temperature variations .

Regulatory Considerations for Preclinical Development

Q. Q: What regulatory benchmarks must this compound meet before advancing to in vivo studies?

A: Comply with FDA/EMA guidelines for impurity profiling (ICH Q3A/B) and genotoxicity (Ames test, OECD 471). emphasizes adherence to IFRA standards for sensitization potential, while underscores neurotoxicity screening in accordance with ISO 10993-11 .

Interdisciplinary Collaboration

Q. Q: How can chemists and biologists collaboratively accelerate the translation of this compound into therapeutic candidates?

A: Implement integrated workflows:

- High-throughput screening (HTS) : Chemists supply diverse analogs; biologists test in multiplexed assays.

- Data sharing : Use platforms like KNIME to merge SAR data with omics results (e.g., transcriptomics from ).

- Co-crystallization studies : Jointly resolve target-compound structures to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.